3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid
Description
3-{1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid (CAS: 63674-70-4) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position, a keto group at the 4-position, and a propanoic acid moiety at the 6-position .
Properties
IUPAC Name |
3-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-13-8-5(4-10-13)9(16)12-6(11-8)2-3-7(14)15/h4H,2-3H2,1H3,(H,14,15)(H,11,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAUVNVDANIZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Methylation: Introduction of the methyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine ring.
Oxidation: Oxidation of the intermediate to introduce the oxo group at the 4-position.
Propanoic Acid Substitution: Finally, the propanoic acid moiety is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group, potentially leading to different derivatives.
Substitution: The propanoic acid moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives with Varied Substituents
The pyrazolo[3,4-d]pyrimidine scaffold is a versatile pharmacophore. Key analogs include:
Key Observations :
- Lipophilicity : Esterification (e.g., ethyl or methyl esters) increases membrane permeability compared to the carboxylic acid form .
- Bioactivity : Chlorophenyl and sulfanyl substituents enhance antimicrobial activity, as seen in analogs like 2-[[1-(3-Chlorophenyl)...propanamide .
- Synthetic Flexibility: Substituents at the 1- and 6-positions are readily modified via reactions with phenacyl chlorides or hydrazonoyl bromides .
Propanoic Acid Derivatives with Heterocyclic Cores
Propanoic acid groups are critical in modulating solubility and target binding. Notable comparisons include:
Antimicrobial 3-Phenylpropanoic Acid Derivatives
Chlorinated 3-phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) isolated from Streptomyces coelicolor exhibit selective activity against E. coli and S. aureus . Unlike the target compound, these lack the pyrazolo-pyrimidine core but share the propanoic acid moiety, underscoring the role of the acid group in bacterial membrane disruption.
Coumarin-Thiazole Propanoic Acid Amides
3-[4-(R1-Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids demonstrate strong absorption bands (νC=O: 1684–1726 cm⁻¹) and NH/OH interactions, similar to the target compound’s IR profile . These analogs highlight the importance of the carboxylic acid group in forming hydrogen bonds with biological targets, though their coumarin-thiazole systems confer distinct fluorescence properties .
Biological Activity
3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H10N4O3
- Molecular Weight : 234.21 g/mol
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance:
- Inhibition of EGFR : Several studies have reported that compounds with a similar scaffold effectively inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer progression. The compound 12b from a related study showed potent inhibitory activity against wild-type EGFR with an IC50 value of 0.016 µM and against the mutant EGFR T790M with an IC50 of 0.236 µM .
- Cell Proliferation Inhibition : Compounds derived from pyrazolo[3,4-d]pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. For example, compound 12b demonstrated significant anti-proliferative effects against A549 (lung cancer) and HCT116 (colon cancer) cell lines with IC50 values of 8.21 µM and 19.56 µM respectively .
The mechanisms through which these compounds exert their biological effects include:
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells has been a notable feature. For instance, flow cytometric analyses revealed that compound 12b increased the BAX/Bcl-2 ratio significantly, indicating its role as an apoptotic inducer .
- Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest at the S and G2/M phases, further contributing to their anti-cancer potential .
Case Studies
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
- Study on Compound 12b :
- Phenylpyrazolo[3,4-d]pyrimidine Derivatives :
Data Summary Table
| Compound | Target | IC50 Value (µM) | Cell Line | Mechanism |
|---|---|---|---|---|
| Compound 12b | Wild-type EGFR | 0.016 | A549 | Apoptosis induction |
| Compound 12b | Mutant EGFR T790M | 0.236 | HCT116 | Cell cycle arrest |
| Phenyl derivative | Dual EGFR/VGFR2 | 0.3 - 24 | Various | Multitarget inhibition |
Q & A
Q. Critical Conditions :
- Catalysts : Triethylamine for deprotonation .
- Reaction time : 24–48 hours for cyclization .
- Yield optimization : Monitor pH during acidification to prevent byproduct formation .
Basic Question: Which analytical techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the pyrazolo-pyrimidine scaffold and propanoic acid substitution. Key signals:
- Pyrimidine C=O at ~165 ppm (13C) .
- Methyl group on pyrazole at δ 2.5 ppm (1H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 293.08) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .
Advanced Question: How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
Discrepancies in yields (e.g., 40% vs. 65%) often arise from:
Reagent purity : Impurities in β-ketoesters hinder cyclization. Use freshly distilled reagents .
Solvent effects : Polar aprotic solvents (DMF) improve solubility but may degrade acid-sensitive intermediates. Test alternatives like THF .
Temperature gradients : Inconsistent heating during cyclization leads to incomplete reactions. Use oil baths with calibrated thermocouples .
Q. Validation Protocol :
- Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Compare HPLC profiles of products across labs to identify side products .
Advanced Question: What strategies are recommended for optimizing the compound’s stability in biological assays?
Methodological Answer:
- pH adjustment : Stabilize the propanoic acid group by buffering solutions to pH 7.4 (PBS) to prevent decarboxylation .
- Light sensitivity : Store solutions in amber vials at –20°C to avoid photodegradation of the pyrimidine ring .
- Lyophilization : Freeze-dry the compound for long-term storage; reconstitute in DMSO for in vitro assays .
Advanced Question: How can researchers identify and validate biological targets for this compound?
Methodological Answer:
In silico docking : Screen against kinase or protease databases (e.g., PDB) to predict binding to the pyrazolo-pyrimidine core .
Enzyme inhibition assays : Test activity against COX-2 or CDK2 (common targets for pyrazolo-pyrimidines) using fluorogenic substrates .
Cellular uptake studies : Use fluorescent analogs (e.g., BODIPY-tagged derivatives) to track intracellular localization .
Q. Data Interpretation :
- Correlate IC50 values with structural analogs (e.g., methyl vs. chloro substituents) to establish SAR .
Advanced Question: What experimental approaches are used to analyze contradictory bioactivity data across studies?
Methodological Answer:
Contradictions (e.g., anti-inflammatory vs. no effect) may stem from:
Cell line variability : Test across multiple lines (e.g., RAW264.7 macrophages vs. primary cells) .
Metabolic instability : Use liver microsomes to assess CYP450-mediated degradation .
Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
Q. Resolution Workflow :
- Replicate assays with standardized protocols (cell density, serum concentration).
- Validate findings using orthogonal methods (e.g., Western blot vs. ELISA) .
Advanced Question: How does this compound compare structurally and functionally to related pyrazolo-pyrimidine derivatives?
Q. Comparative Analysis :
Q. Unique Advantages :
- The propanoic acid group improves pharmacokinetics (e.g., oral bioavailability) compared to ester derivatives .
Advanced Question: What methodologies are used to study the compound’s interaction with serum proteins?
Q. Methodological Answer :
Fluorescence quenching : Monitor changes in BSA fluorescence upon binding; calculate binding constants (Kd) .
Circular Dichroism (CD) : Detect conformational changes in serum albumin (e.g., α-helix to β-sheet transitions) .
Molecular Dynamics (MD) : Simulate binding poses over 100 ns to identify stable interaction sites (e.g., Sudlow site I) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
